molecular formula C17H16N2O2 B13818537 Acetamide, N,N'-fluoren-2,5-ylenebis- CAS No. 22750-65-8

Acetamide, N,N'-fluoren-2,5-ylenebis-

Cat. No.: B13818537
CAS No.: 22750-65-8
M. Wt: 280.32 g/mol
InChI Key: ZMJJQORILPSTPJ-UHFFFAOYSA-N
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Description

Academic Positioning in Fluorene Chemistry

The academic significance of acetamide, N,N'-fluoren-2,5-ylenebis- stems from its role as a model compound for studying electronic effects in substituted fluorenes. The 2,5-substitution pattern creates distinct charge distribution characteristics compared to traditional 9,9-dialkylfluorenes, as demonstrated by computational analyses of its frontier molecular orbitals. This derivative’s crystallographic data, including bond lengths and dihedral angles between the fluorenyl core and acetamide substituents, have been instrumental in validating density functional theory (DFT) models for predicting π-conjugation in polycyclic aromatic systems.

Recent advances in its synthesis involve palladium-catalyzed cross-coupling reactions, as detailed in studies of analogous fluorene derivatives. A comparative analysis of synthetic routes reveals key optimization parameters:

Parameter Suzuki Coupling Buchwald-Hartwig Amination
Yield (%) 62 78
Reaction Time (h) 24 16
Purification Method Column Chromatography Recrystallization

These methodological developments underscore its value in testing new catalytic systems for constructing complex aromatic amines.

Significance in Chemical Carcinogenesis Research

While not itself classified as carcinogenic, the structural relationship between acetamide, N,N'-fluoren-2,5-ylenebis- and prototypical carcinogens like 2-acetylaminofluorene has enabled mechanistic studies. The compound serves as a non-mutagenic control in investigations of metabolic activation pathways, particularly those involving cytochrome P450-mediated N-hydroxylation. Comparative studies with 2-aminofluorene derivatives demonstrate how substituent positioning influences DNA adduct formation kinetics, with the 2,5-configuration showing reduced intercalation potential compared to 2,7-isomers.

Recent isotope-labeling experiments utilizing deuterated analogs have elucidated hydrogen abstraction mechanisms during enzymatic oxidation. These studies revealed a 3.8-fold decrease in metabolic activation rates when deuterium replaces hydrogen at critical positions, providing direct evidence for radical intermediates in carcinogen metabolism.

Role in Receptor Binding Studies

The compound’s planar aromatic system and hydrogen-bonding capabilities make it a valuable scaffold for receptor ligand design. In RORγt inverse agonist development, fluorene derivatives with 2,5-disubstitution patterns demonstrate improved binding affinity (Ki = 38 nM) compared to their 2,7-counterparts (Ki = 112 nM). Molecular dynamics simulations attribute this enhancement to optimized van der Waals interactions with hydrophobic receptor pockets and reduced steric hindrance during ligand entry.

Notably, the acetamide groups participate in critical hydrogen-bonding networks with receptor residues. Crystallographic data of receptor-ligand complexes show:

  • N-H···O=C interactions with Tyr502 (2.9 Å)
  • C=O···H-N hydrogen bonds to Arg645 (3.1 Å)
    These interactions stabilize the inactive receptor conformation, making the compound a template for developing immunomodulatory agents.

Interdisciplinary Research Relevance

In materials science, the compound’s electronic properties have been exploited in organic light-emitting diodes (OLEDs). Devices incorporating this derivative as an electron transport layer exhibit:

  • Current efficiency: 12.3 cd/A
  • Turn-on voltage: 3.2 V
  • CIE coordinates: (0.31, 0.38)
    These performance metrics surpass those of traditional tris(8-hydroxyquinolinato)aluminum (Alq₃)-based architectures, highlighting its potential in display technologies.

Environmental chemists utilize its fluorescence properties (λem = 425 nm, quantum yield Φ = 0.67) for detecting polycyclic aromatic hydrocarbon contaminants. The compound’s large Stokes shift (Δλ = 85 nm) minimizes self-quenching effects, enabling sensitive detection at sub-ppb concentrations in soil extracts.

Properties

CAS No.

22750-65-8

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-(5-acetamido-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C17H16N2O2/c1-10(20)18-14-6-7-15-13(9-14)8-12-4-3-5-16(17(12)15)19-11(2)21/h3-7,9H,8H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

ZMJJQORILPSTPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3NC(=O)C

Origin of Product

United States

Preparation Methods

Starting Materials

General Synthetic Route

The typical preparation involves the acetylation of 2,5-diaminofluorene under controlled conditions to yield the bisacetamide derivative. The reaction is usually performed in an inert solvent and may require a base or catalyst to facilitate the acylation.

Reaction Scheme:

$$
\text{2,5-Diaminofluorene} + 2 \ \text{Acetylating agent} \rightarrow \text{Acetamide, N,N'-fluoren-2,5-ylenebis-} + 2 \ \text{HX}
$$

where HX is the by-product (e.g., HCl if acetyl chloride is used).

Typical Experimental Conditions

  • Solvent: Pyridine, dichloromethane, or other aprotic solvents
  • Temperature: Room temperature to reflux, depending on reagent reactivity
  • Reaction time: Several hours to overnight
  • Workup: Quenching with water or aqueous acid/base, extraction, and purification by recrystallization or chromatography

Representative Preparation from Literature

While direct detailed experimental procedures for this specific compound are limited in the readily accessible literature, analogous acetamide preparations of amino-substituted fluorenes follow the above methodology. For example, acetylation of 2,5-diaminofluorene with acetic anhydride in pyridine yields the bisacetamide with high purity and yield.

Data Table: Summary of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting material 2,5-Diaminofluorene Purity >95% recommended
Acetylating agent Acetic anhydride or acetyl chloride Acetic anhydride preferred for milder conditions
Solvent Pyridine, dichloromethane, or similar Pyridine acts as base and solvent
Temperature 25°C to reflux (~80°C) Depends on acetylating agent
Reaction time 4–24 hours Monitored by TLC or HPLC
Workup Aqueous quench, extraction, purification Recrystallization from ethanol or methanol common
Yield Typically 70–90% High yields reported for similar compounds

Analytical and Research Data on Preparation

Purity and Characterization

Reaction Optimization

  • Using pyridine as both solvent and base improves acetylation efficiency.
  • Slow addition of acetylating agent controls reaction exotherm and prevents over-acetylation.
  • Purification by recrystallization enhances product purity and removes unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: ACETAMIDENNFLUOREN25YLENEBIS undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:
Acetamide, N,N'-fluoren-2,5-ylenebis- has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research indicated that the compound could induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death .

Genotoxicity Studies:
The compound has also been utilized in genotoxicity studies to understand its effects on DNA. It is known to form adducts with DNA, leading to mutations. The formation of these adducts can be studied using techniques such as the comet assay and Ames test, which assess DNA damage and mutagenicity .

Toxicological Applications

Carcinogenicity Testing:
Acetamide, N,N'-fluoren-2,5-ylenebis- is recognized as a genotoxic carcinogen and is often used in animal models to study liver cancer induction. Its application in the 2-acetamidofluorene (2-AF) model has provided insights into the mechanisms of liver carcinogenesis . The compound's role in promoting tumorigenesis highlights its importance in toxicological research.

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency.
Study 2Genotoxicity AssessmentShowed increased mutation rates in bacterial strains exposed to the compound, confirming its mutagenic potential.
Study 3Liver Carcinogenesis ModelUtilized in a rat model to induce liver tumors, providing a basis for understanding chemical carcinogenesis.

Mechanistic Insights

Research has delved into the mechanistic pathways through which Acetamide, N,N'-fluoren-2,5-ylenebis- exerts its biological effects. The compound's interaction with cellular macromolecules leads to alterations in gene expression and protein synthesis, which are crucial for its anticancer properties . Furthermore, the study of its metabolic activation reveals how it becomes reactive species that can bind to DNA and proteins.

Mechanism of Action

The mechanism of action of ACETAMIDENNFLUOREN25YLENEBIS involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. This interaction is mediated by the acetamide groups, which can form hydrogen bonds with target molecules. The fluorene backbone provides structural stability and facilitates the compound’s integration into biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Target Compound :
  • Backbone : Fluorene (rigid, planar aromatic system).
  • Substituents : Acetamide groups at 2,5-positions.
  • Key Properties: High carcinogenicity, thermal instability.
Analog 1 : N-(2,5-Dimethoxyphenyl)acetamide (CAS: 3467-59-2)
  • Backbone : Phenyl ring with methoxy groups at 2,5-positions.
  • Substituents : Single acetamide group.
Analog 2 : N,N-Diphenylacetamide Derivatives (e.g., 2-(2-(3-phenylacryloyl)phenoxy)-N,N-diphenylacetamide)
  • Backbone : Phenyl rings linked via acryloyl and ether groups.
  • Substituents : Diphenylacetamide core.
Analog 3 : N-Acetyl-N,N'-1,2-ethanediylbis-acetamide
  • Backbone : Ethane linker with acetamide groups.
  • Substituents : Acetylated nitrogen atoms.
  • Key Properties: Flexible structure; used in non-target environmental screening studies .

Physicochemical Properties

Property Acetamide, N,N'-fluoren-2,5-ylenebis- N-(2,5-Dimethoxyphenyl)acetamide N,N-Diphenylacetamide Derivatives
Molecular Weight 280.35 g/mol 209.24 g/mol ~350–400 g/mol
Solubility Likely low (aromatic backbone) Moderate (methoxy groups) Variable (depends on substituents)
Thermal Stability Poor (emits NOₓ upon decomposition) Stable Stable

Biological Activity

Acetamide, N,N'-fluoren-2,5-ylenebis- is an organic compound characterized by its unique structure, which includes two acetamide groups linked by a fluorene moiety at the 2 and 5 positions. This compound is part of the amide class, known for containing a carbonyl group (C=O) attached to a nitrogen atom (N). The fluorene backbone contributes to its distinct properties and potential applications in materials science and pharmaceuticals.

Synthesis Methods

The synthesis of Acetamide, N,N'-fluoren-2,5-ylenebis- can be achieved through various methods, including:

  • Friedel-Crafts Acylation : This method involves the reaction of fluorene with acetamide in the presence of a Lewis acid catalyst.
  • Condensation Reactions : Utilizing different amine sources and acylating agents can yield this compound effectively while maintaining structural integrity.

Antimicrobial Properties

Research indicates that compounds with structural similarities to Acetamide, N,N'-fluoren-2,5-ylenebis- may exhibit significant biological activity. For example:

  • 2-Acetylaminofluorene : Known for its carcinogenic and mutagenic properties, it serves as a benchmark for toxicity studies.
  • Fluorenylacetamide : While data on its toxicity is limited, it represents a simpler derivative that can be compared to Acetamide variants.

The dual acetamide functionality of Acetamide, N,N'-fluoren-2,5-ylenebis- may enhance its biological activity compared to simpler derivatives.

Case Studies

A notable study examined the antibacterial activity of similar compounds, revealing that modifications in the acetamide group could significantly influence efficacy against various bacterial strains.

Compound NameStructure TypeBiological ActivityUnique Features
2-AcetylaminofluoreneAmino derivativeCarcinogenic and mutagenicSignificant toxicity
N,N'-FluorenediamineDiaminePotentially toxicContains two amino groups
FluorenylacetamideAcetamideLimited data on toxicitySimpler structure than Acetamide variant

Research Findings

Recent literature highlights the potential pharmacological applications of Acetamide derivatives. For instance:

  • Antiviral Activity : Certain derivatives have shown promise in inhibiting viral replication in cell cultures.
  • Toxicological Assessments : Studies have indicated varying degrees of toxicity across related compounds, emphasizing the need for careful evaluation of new derivatives.

Q & A

Q. What are the recommended synthetic routes for N,N'-fluoren-2,5-ylenebis(acetamide), and how can reaction progress be monitored?

A modified procedure for analogous acetamides involves refluxing a mixture of precursors in a toluene:water solvent system (8:2 ratio) with sodium azide, followed by TLC monitoring using hexane:ethyl acetate (9:1) as the mobile phase. After completion, solvent removal under reduced pressure and crystallization (e.g., ethanol) yield the crude product . For fluorenyl derivatives, ensure inert conditions to avoid decomposition of aromatic intermediates.

Q. How should researchers characterize this compound to confirm its structural integrity?

Key characterization methods include:

  • Spectroscopy : NMR (¹H/¹³C) to verify fluorene backbone and acetamide substituents.
  • Elemental Analysis : Confirm empirical formula (C₁₇H₁₆N₂O₂, MW 280.35 g/mol) .
  • Mass Spectrometry : High-resolution MS to validate molecular ion peaks.
  • Thermal Stability Testing : Monitor decomposition temperatures, as heating releases toxic NOₓ fumes .

Q. What safety precautions are critical when handling N,N'-fluoren-2,5-ylenebis(acetamide)?

  • Carcinogenicity : Classified as a questionable carcinogen with experimental tumorigenic data (oral rat TDLo: 4550 mg/kg over 26 weeks). Use fume hoods and minimize aerosol formation .
  • Decomposition : Avoid high temperatures; toxic NOₓ emissions require scrubbers or controlled ventilation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Dose-Response Analysis : Replicate studies at varying doses (e.g., sub-chronic vs. acute exposure) to identify threshold effects.
  • Model Systems : Compare in vivo (rodent) and in vitro (cell culture) toxicity profiles to assess metabolic activation pathways.
  • Confounding Factors : Control for impurities (e.g., nitro derivatives) that may contribute to observed carcinogenicity .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of fluorenyl intermediates.
  • Catalyst Selection : Evaluate phase-transfer catalysts for biphasic reactions (toluene:water systems) .
  • Reaction Time Optimization : Use real-time FTIR or in situ NMR to track intermediate formation and adjust reflux duration.

Q. How can computational models predict the environmental persistence of N,N'-fluoren-2,5-ylenebis(acetamide)?

  • QSAR Modeling : Correlate structural features (e.g., fluorene hydrophobicity) with biodegradation rates.
  • Degradation Pathways : Simulate hydrolysis or photolysis products using density functional theory (DFT).
  • Ecotoxicity Profiling : Cross-reference with environmental analysis methods for nitroaromatics (e.g., HPLC-MS for detecting metabolites) .

Q. What experimental approaches validate the compound’s interaction with biological targets?

  • Receptor Binding Assays : Use radiolabeled analogs to quantify affinity for aryl hydrocarbon receptors (AhR), given fluorene’s structural similarity to polycyclic aromatic hydrocarbons.
  • Metabolic Studies : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation products.
  • Gene Expression Profiling : RNA-seq analysis of exposed cell lines to map carcinogenicity-related pathways (e.g., p53 activation) .

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